2-Quinolinylmethanol
Overview
Description
2-Quinolinylmethanol is an organic compound with the molecular formula C10H9NO. It is a derivative of quinoline, featuring a hydroxymethyl group attached to the second position of the quinoline ring. This compound is known for its white to off-white solid form and has various applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Quinolinylmethanol can be synthesized through the reduction of methyl quinoline-2-carboxylate. The process involves dissolving methyl quinoline-2-carboxylate in tetrahydrofuran (THF) and adding sodium borohydride (NaBH4) as a reducing agent. The reaction mixture is stirred at 35°C for 30 minutes, followed by the addition of methanol and warm water. The product is then extracted using ethyl acetate .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically stored under an inert atmosphere at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 2-Quinolinylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-carboxaldehyde.
Reduction: Further reduction can lead to the formation of quinolin-2-ylmethane.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Quinoline-2-carboxaldehyde.
Reduction: Quinolin-2-ylmethane.
Substitution: Depending on the nucleophile, products can vary widely
Scientific Research Applications
2-Quinolinylmethanol has a broad range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of therapeutic agents targeting metabolic, feeding, and sexual disorders.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-Quinolinylmethanol involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activities or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and the derivative being studied .
Comparison with Similar Compounds
- Quinoline-2-carboxaldehyde
- Quinolin-2-ylmethane
- Quinoline-2-carboxylic acid
Comparison: 2-Quinolinylmethanol is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and properties. Compared to quinoline-2-carboxaldehyde, it is less reactive towards oxidation but more versatile in substitution reactions. Quinolin-2-ylmethane, on the other hand, lacks the hydroxyl group, making it less polar and less reactive in certain chemical transformations .
Properties
IUPAC Name |
quinolin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-6,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREHOXSRYOZKNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170410 | |
Record name | 2-Hydroxymethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-17-2 | |
Record name | 2-Quinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1780-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxymethylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Quinolinemethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxymethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-quinolylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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